3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Overview
Description
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Studies and Drug Development
Compounds similar to "3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol" have been explored for their anxiolytic-like effects and potential in treating anxiety and mood disorders. For instance, a study on the anxiolytic-like effect of a new compound demonstrated that it exhibited significant activity through interactions with the benzodiazepine and nicotinic pathways without altering mnemonic activity, suggesting a potential pathway for developing treatments for anxiety disorders without cognitive side effects (Brito et al., 2017).
Metabolism and Excretion
Research into the metabolism and excretion of novel compounds with structures similar to "this compound" provides insights into how these substances are processed by the human body. For example, the disposition and metabolism study of a novel orexin 1 and 2 receptor antagonist highlighted the routes through which drug-related materials are eliminated, principally via feces, with detailed metabolite characterization (Renzulli et al., 2011). Such studies are critical for understanding the pharmacokinetic profiles of new therapeutic agents.
Human Biomonitoring
Research on human exposure to synthetic compounds, including fragrance ingredients, underscores the importance of monitoring and understanding the environmental and health implications of chemical exposure. Studies on metabolites of synthetic musks in human urine demonstrate the applicability of biomonitoring methods to assess exposure levels and potential health risks, offering a framework for similar analyses for related compounds (Scherer et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Compounds with structural similarities to "this compound" have been investigated for their role in inhibiting specific enzymes or receptors, highlighting their potential therapeutic benefits. For instance, the evaluation of a novel FLAP inhibitor demonstrated dose-dependent inhibition of leukotriene production, indicating a promising approach for treating inflammatory diseases (Bain et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of organic light-emitting diodes (oleds)
Mode of Action
It is known that the incorporation of two tert-butyl groups in similar molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Biochemical Pathways
Similar compounds have been used in the development of oleds , suggesting that they may interact with pathways related to light emission.
Result of Action
Similar compounds have been used in the development of oleds , suggesting that they may contribute to light emission.
Action Environment
Similar compounds have been used in the development of oleds , suggesting that they may be sensitive to factors such as temperature and light.
Properties
IUPAC Name |
5-tert-butyl-2-piperidin-4-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-8-11(16)15(14-10)9-4-6-13-7-5-9/h8-9,13-14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHVQOSXAUOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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